molecular formula C16H12Cl3F3N2O B11983999 N-{2,2,2-trichloro-1-[2-(trifluoromethyl)anilino]ethyl}benzamide

N-{2,2,2-trichloro-1-[2-(trifluoromethyl)anilino]ethyl}benzamide

Katalognummer: B11983999
Molekulargewicht: 411.6 g/mol
InChI-Schlüssel: RZVCXKRUXQJVOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2,2,2-trichloro-1-[2-(trifluoromethyl)anilino]ethyl}benzamide is a complex organic compound known for its unique chemical structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,2,2-trichloro-1-[2-(trifluoromethyl)anilino]ethyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-(trifluoromethyl)aniline with trichloroacetyl chloride to form an intermediate, which is then reacted with benzoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-{2,2,2-trichloro-1-[2-(trifluoromethyl)anilino]ethyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

N-{2,2,2-trichloro-1-[2-(trifluoromethyl)anilino]ethyl}benzamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-{2,2,2-trichloro-1-[2-(trifluoromethyl)anilino]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound’s trichloro and trifluoromethyl groups contribute to its reactivity, allowing it to bind to target molecules and exert its effects. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-{2,2,2-trichloro-1-[2-(trifluoromethyl)anilino]ethyl}benzamide stands out due to its specific combination of trichloro and trifluoromethyl groups, which impart unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring high reactivity and specificity .

Eigenschaften

Molekularformel

C16H12Cl3F3N2O

Molekulargewicht

411.6 g/mol

IUPAC-Name

N-[2,2,2-trichloro-1-[2-(trifluoromethyl)anilino]ethyl]benzamide

InChI

InChI=1S/C16H12Cl3F3N2O/c17-15(18,19)14(24-13(25)10-6-2-1-3-7-10)23-12-9-5-4-8-11(12)16(20,21)22/h1-9,14,23H,(H,24,25)

InChI-Schlüssel

RZVCXKRUXQJVOM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC=C2C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.